3-Methyl-5-(trifluoromethyl)pyridin-2-amine
CAS No.: 945971-04-0
Cat. No.: VC2850802
Molecular Formula: C7H7F3N2
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945971-04-0 |
---|---|
Molecular Formula | C7H7F3N2 |
Molecular Weight | 176.14 g/mol |
IUPAC Name | 3-methyl-5-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-12-6(4)11/h2-3H,1H3,(H2,11,12) |
Standard InChI Key | VQUKTKJSNLMWBG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1N)C(F)(F)F |
Canonical SMILES | CC1=CC(=CN=C1N)C(F)(F)F |
Introduction
Structural Characteristics and Physical Properties
3-Methyl-5-(trifluoromethyl)pyridin-2-amine belongs to the family of trifluoromethylated pyridines, a class of compounds valued for their unique electronic properties. The molecular structure features a pyridine ring with three key functional groups strategically positioned: an electron-donating methyl group at C-3, an electron-withdrawing trifluoromethyl group at C-5, and a primary amine at C-2. This arrangement creates an asymmetric electronic distribution across the molecule, influencing its reactivity patterns and binding capabilities.
The presence of the trifluoromethyl group significantly alters the electronic character of the pyridine ring. Similar fluorinated compounds have demonstrated enhanced pharmacological properties, including improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. The CF₃ group creates a region of high electronegativity while simultaneously contributing to lipophilicity, a combination that influences both chemical behavior and biological activity.
Physical and Chemical Data
Based on structural analysis and comparison with related compounds, the following physical and chemical properties can be estimated for 3-Methyl-5-(trifluoromethyl)pyridin-2-amine:
Table 1: Estimated Physical Properties of 3-Methyl-5-(trifluoromethyl)pyridin-2-amine
The trifluoromethyl group imparts characteristic physical properties, including increased lipophilicity compared to non-fluorinated analogs, while the primary amine group contributes hydrogen-bonding capabilities that influence solubility and intermolecular interactions.
Synthetic Approaches and Production Methods
Trifluoromethylation of Methylated Precursors
One potential approach involves the selective trifluoromethylation of 3-methylpyridin-2-amine or its suitably protected derivatives:
Synthetic Strategy:
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Protection of the amino group (typically using Boc or acetyl protection)
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Directed trifluoromethylation at the C-5 position using appropriate reagents
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Deprotection to yield the target compound
This approach would require careful control of regioselectivity to ensure trifluoromethylation occurs specifically at the 5-position. Potential trifluoromethylating reagents include the Ruppert-Prakash reagent (TMSCF₃) with appropriate activation, or copper-mediated processes using CF₃I under controlled conditions.
Construction from Simpler Building Blocks
An alternative approach involves building the pyridine ring with the desired substitution pattern already incorporated:
Synthetic Strategy:
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Starting with appropriate precursors containing the trifluoromethyl functionality
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Ring formation through established pyridine synthesis methods
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Introduction or modification of the amino group at the 2-position
Reaction Conditions and Considerations
The synthesis of trifluoromethylated compounds presents several technical challenges that require specific attention:
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Temperature control is often critical to maintain selectivity and prevent decomposition of fluorinated intermediates
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Catalyst selection significantly impacts regioselectivity and yield
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Protecting group strategies may be necessary to manage the reactivity of the primary amine
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Purification methods need to account for the unique properties imparted by the trifluoromethyl group
The incorporation of the trifluoromethyl group typically requires specialized reagents and conditions, with strategies developed for similar compounds offering potential approaches for this specific target .
Chemical Reactivity
The chemical reactivity of 3-Methyl-5-(trifluoromethyl)pyridin-2-amine is defined by the interplay of its three key functional groups and the pyridine core.
Functional Group Reactivity
Primary Amine (2-position):
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Functions as a nucleophile in various reactions
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Can undergo acylation, alkylation, and condensation reactions
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Provides a site for further derivatization to create more complex structures
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May form diazonium salts under appropriate conditions
Trifluoromethyl Group (5-position):
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Generally stable under most reaction conditions
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Exerts a strong electron-withdrawing effect on the pyridine ring
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Influences the reactivity of other positions through electronic effects
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Contributes to enhanced metabolic stability in biological systems
Methyl Group (3-position):
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Can participate in oxidation reactions under appropriate conditions
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Provides mild electron-donating effects to the pyridine ring
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Potentially reactive in radical-mediated functionalization approaches
Pyridine Ring Reactivity
The pyridine core exhibits characteristic reactivity patterns that are modified by the presence of the substituents:
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The basic nitrogen of the pyridine ring has reduced basicity due to the electron-withdrawing trifluoromethyl group
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Electrophilic aromatic substitution is challenging due to the electron-deficient nature of the pyridine ring
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Nucleophilic aromatic substitution may occur at activated positions, particularly if additional activating groups are present
The unique electronic distribution created by the combination of electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups creates an asymmetric reactivity profile that could be exploited in selective transformations.
Target Pathogen | Predicted Activity | Basis for Prediction |
---|---|---|
Staphylococcus aureus | Moderate inhibitory potential | Related trifluoromethylated pyridines show significant growth inhibition |
Mycobacterium tuberculosis | Potential antitubercular activity | Trifluoromethylated heterocycles have demonstrated activity against mycobacteria |
Escherichia coli | Limited activity predicted | Similar compounds typically show weaker activity against gram-negative bacteria |
Candida species | Unknown/Requires testing | Insufficient data from structural analogs |
Enzyme Inhibition Properties
Trifluoromethylated pyridine derivatives have demonstrated enzyme inhibitory properties that could be relevant for 3-Methyl-5-(trifluoromethyl)pyridin-2-amine. Of particular interest is the potential inhibition of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability and virulence .
The ability of this compound to inhibit specific enzymes would depend on how its unique structural features interact with biological targets. The 2-amino group potentially serves as a hydrogen bond donor in enzyme binding pockets, while the trifluoromethyl group could occupy hydrophobic regions. The methyl group at position 3 may influence binding orientation and selectivity compared to other substituents like chlorine or fluorine found in related compounds .
Structure-Activity Relationships
Several structure-activity relationship patterns relevant to 3-Methyl-5-(trifluoromethyl)pyridin-2-amine can be inferred from studies of related compounds:
Comprehensive structure-activity studies would require synthesis and biological evaluation of a series of analogs with systematic structural variations.
Applications in Drug Discovery and Development
Medicinal Chemistry Applications
3-Methyl-5-(trifluoromethyl)pyridin-2-amine has several characteristics that make it potentially valuable in medicinal chemistry:
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As a Building Block:
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The compound could serve as an intermediate in the synthesis of more complex drug candidates
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The primary amine provides a reactive handle for coupling to other molecules
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The trifluoromethyl group enhances metabolic stability of resulting compounds
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As a Pharmacophore:
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The unique electronic properties created by the substitution pattern may confer specific binding characteristics
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The trifluoromethyl group often improves pharmacokinetic properties
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The methyl group provides opportunities for exploring structure-activity relationships
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In Targeted Drug Design:
Scaffold Optimization
The core structure of 3-Methyl-5-(trifluoromethyl)pyridin-2-amine provides a foundation for systematic optimization through structural modifications:
Table 3: Potential Modification Strategies for Scaffold Optimization
Modification Site | Potential Changes | Expected Effect |
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2-Amino group | Acylation, alkylation, conversion to amides/ureas | Altered hydrogen bonding, improved selectivity |
3-Methyl group | Oxidation to aldehyde/acid, replacement with other alkyl groups | Modified electronic effects, potential metabolic stability changes |
4-Position | Introduction of additional substituents | Exploration of steric effects, additional binding interactions |
6-Position | Introduction of halogens or other groups | Creation of additional binding interactions, modified electronic properties |
Pyridine ring | Isosteric replacement with other heterocycles | Altered basicity, hydrogen bonding capabilities, pharmacokinetics |
Each modification would potentially yield derivatives with distinct biological profiles, allowing for optimization toward specific therapeutic targets.
Analytical Characterization
Spectroscopic Properties
Based on structural analysis and comparison with related compounds, the following spectroscopic characteristics would be expected for 3-Methyl-5-(trifluoromethyl)pyridin-2-amine:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted key signals):
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Aromatic protons at H-4 and H-6: Two distinct signals in the aromatic region (δ ~7.5-8.5 ppm), with the H-6 proton likely showing splitting due to coupling with the CF₃ group
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NH₂ group: Broad signal (δ ~4.5-6.0 ppm), potentially exchangeable in deuterated solvents
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CH₃ group: Sharp singlet (δ ~2.2-2.4 ppm)
¹³C NMR (predicted key signals):
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Pyridine C-2 (bearing NH₂): δ ~155-160 ppm
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Pyridine C-5 (bearing CF₃): δ ~135-145 ppm, with splitting due to C-F coupling
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CF₃ carbon: Quartet due to C-F coupling, δ ~120-125 ppm
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CH₃ carbon: δ ~15-20 ppm
¹⁹F NMR:
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CF₃ group: Single signal, typically in the range of δ -60 to -65 ppm
Mass Spectrometry
In mass spectrometry, characteristic features would include:
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Molecular ion peak at m/z 176 (corresponding to C₇H₇F₃N₂)
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Fragmentation pattern potentially featuring loss of the amino group, methyl group, or CF₃ group
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Distinctive isotopic pattern due to the presence of fluorine atoms
Infrared Spectroscopy
Key IR absorption bands would likely include:
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N-H stretching: ~3300-3500 cm⁻¹ (primary amine)
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C-H stretching: ~2900-3100 cm⁻¹ (aromatic and methyl)
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C=N and C=C stretching: ~1400-1600 cm⁻¹ (pyridine ring)
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C-F stretching: ~1000-1350 cm⁻¹ (trifluoromethyl group)
Chromatographic Methods
Several chromatographic techniques would be suitable for analysis and purification:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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Mobile phase: Methanol/water or acetonitrile/water with suitable buffers
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Detection via UV absorption (typically 254-280 nm)
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Gas Chromatography (GC):
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Suitable for analysis of the compound or its derivatives
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Requires appropriate stationary phases for polar compounds
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GC-MS would provide both retention time and mass spectral data
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and initial purity assessment
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Visualization: UV detection and appropriate staining reagents
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